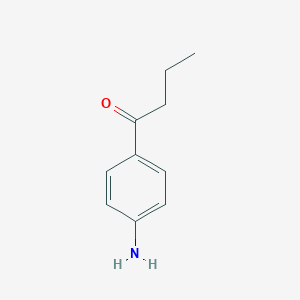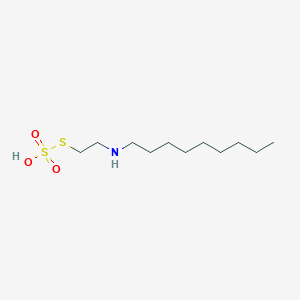
Aluminum potassium sulfate
Overview
Description
Potassium alum, also known as potassium aluminium sulfate, is a chemical compound with the formula KAl(SO₄)₂·12H₂O. It is a double sulfate of potassium and aluminium and is commonly encountered as a dodecahydrate. Potassium alum has been used since ancient times for various purposes, including water purification, leather tanning, dyeing, and as a mordant in the textile industry .
Mechanism of Action
Target of Action
Aluminum potassium sulfate, also known as potassium alum, primarily targets plasma proteins . It acts as an astringent, antiseptic, or adjuvant agent . The compound’s astringent action is performed by inducing coagulation in the superficial tissue layers .
Mode of Action
The mode of action of potassium alum involves the formation of alum ions that neutralize the charges on plasma proteins, causing the blood to coagulate . This results in the induction of coagulation in the superficial tissue layers until the formation of a crust .
Biochemical Pathways
When ingested or absorbed, it rapidly dissolves and forms ions that later generate other salt derivatives . The presence of potassium alum reduces swollen mucous membranes that result from inflammation of the nasal, gastrointestinal, and urinary passages, as well as in the presence of excessive secretions .
Pharmacokinetics
Potassium alum is considered by the FDA as a generally recognized as safe (GRAS) substance . It is an inorganic salt, predominantly produced in the dodecahydrate form . When ingested or absorbed, it rapidly dissolves and forms ions that later generate other salt derivatives .
Result of Action
The result of potassium alum’s action is the reduction of swollen mucous membranes that result from inflammation of the nasal, gastrointestinal, and urinary passages, as well as in the presence of excessive secretions . The induction of the coagulation cascade will also stop bleeding .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium alum can be synthesized through the reaction of potassium sulfate and aluminium sulfate in water. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the salts. The solution is then allowed to cool, leading to the crystallization of potassium alum .
Industrial Production Methods: In industrial settings, potassium alum is produced by mixing aluminium sulfate and potassium sulfate in water at temperatures between 80-100°C. The reaction mixture is then subjected to evaporative concentration, followed by cooling crystallization to obtain potassium alum crystals .
Chemical Reactions Analysis
Types of Reactions: Potassium alum undergoes various chemical reactions, including:
Oxidation and Reduction: Potassium alum can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution: It can undergo substitution reactions where the aluminium ion can be replaced by other trivalent metal ions such as chromium or iron.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize potassium alum.
Reduction: Reducing agents such as sodium borohydride can reduce potassium alum.
Substitution: Reactions with other metal sulfates can lead to the formation of mixed alums.
Major Products:
Oxidation: Oxidized forms of the constituent ions.
Reduction: Reduced forms of the constituent ions.
Substitution: Mixed alums with different metal ions.
Scientific Research Applications
Potassium alum has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in histology for tissue fixation and staining.
Medicine: Used as an adjuvant in vaccines to enhance the immune response.
Industry: Utilized in water purification, leather tanning, dyeing, and as a fire retardant in textiles.
Comparison with Similar Compounds
Potassium alum is part of a broader class of compounds known as alums. Similar compounds include:
Sodium alum (sodium aluminium sulfate): Similar in structure but contains sodium instead of potassium.
Ammonium alum (ammonium aluminium sulfate): Contains ammonium instead of potassium.
Chromium alum (potassium chromium sulfate): Contains chromium instead of aluminium.
Uniqueness: Potassium alum is unique due to its widespread availability, ease of preparation, and versatility in various applications. Its ability to act as both an astringent and an adjuvant makes it particularly valuable in medical and cosmetic applications .
Properties
Key on ui mechanism of action |
The main functions of potassium alum in drugs are as an astringent, antiseptic or adjuvant agent. The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust. The formation of alum ions neutralize the charges on plasma proteins, causing the blood to coagulate. Similar effect is observed in disinfectants where these ions react with the free organic acid and thiol groups of proteins on microbes and free proteins, resulting in protein precipitation. This action will generate the contraction of the tissue and dry up secretions. Its adjuvant properties are mainly used in the production of vaccines where the presence of this chemical enhances the immune response. |
|---|---|
CAS No. |
10043-67-1 |
Molecular Formula |
AlH2KO4S |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
aluminum;potassium;disulfate |
InChI |
InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |
InChI Key |
VWRKUHIZDIMTAF-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |
Isomeric SMILES |
[O-]S(=O)(=O)O[Al]1OS(=O)(=O)O1.[K+] |
Canonical SMILES |
OS(=O)(=O)O.[Al].[K] |
boiling_point |
200 °C |
Color/Form |
WHITE POWDER |
density |
1.725 |
melting_point |
92.5 °C |
Key on ui other cas no. |
10043-67-1 |
physical_description |
Dry Powder, Pellets or Large Crystals Large, transparent crystals or white crystalline powder White hygroscopic solid; [Merck Index] Colorless odorless crystals; Partially soluble in water; [MSDSonline] |
Related CAS |
10043-01-3 (Parent) |
shelf_life |
STABLE @ /AMBIENT/ TEMP /POTASSIUM ALUM DODECAHYDRATE/ WHEN KEPT LONG TIME @ 60-65 °C (OR OVER SULFURIC ACID) LOSES 9 H2O WHICH IS REABSORBED ON EXPOSURE TO AIR. /POTASSIUM ALUM DODECAHYDRATE/ |
solubility |
Freely soluble in water, insoluble in ethanol |
Synonyms |
alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














